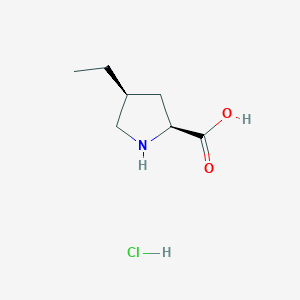

(2S,4S)-4-Ethylpyrrolidine-2-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,4S)-4-Ethylpyrrolidine-2-carboxylic acid; hydrochloride, also known as (S,S)-EtPhe, is a chiral building block that is commonly used in the synthesis of various bioactive compounds. It is a white crystalline powder that is soluble in water and ethanol. The compound has been widely used in scientific research due to its unique chemical properties and potential applications in the field of medicine.

Aplicaciones Científicas De Investigación

Antibacterial Agents

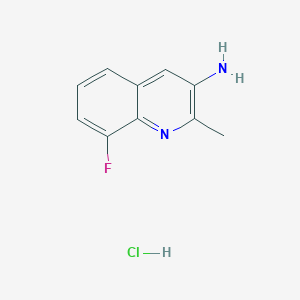

A study by Egawa et al. (1984) synthesized compounds related to pyridonecarboxylic acids, demonstrating the preparation of amino- and/or hydroxy-substituted cyclic amino groups at C-7, with some compounds showing higher antibacterial activity than enoxacin, indicating potential for further biological study and the development of new antibacterial agents (Egawa et al., 1984).

Anticancer Agents

Research by Temple et al. (1983) explored the synthesis of potential anticancer agents, focusing on the effects of pyridooxazines and pyridothiazines on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia, highlighting the relevance of these compounds in cancer research (Temple et al., 1983).

Analytical Chemistry

Morita and Konishi (2002) developed sensitive and selective derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) using electrogenerated chemiluminescence detection, offering new tools for analytical chemistry applications (Morita & Konishi, 2002).

Synthesis and Improvement

Cheng Qing-fang (2005) reported on the synthesis and improvement of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, a compound with potential applications in pharmaceutical manufacturing (Cheng Qing-fang, 2005).

Amide Formation Mechanism

Nakajima and Ikada (1995) studied the mechanism of amide formation by carbodiimide in aqueous media, which is crucial for bioconjugation, offering insights into organic and biochemistry (Nakajima & Ikada, 1995).

Asymmetric Synthesis

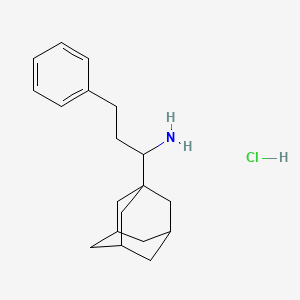

A study by Rosen et al. (1988) focused on the asymmetric synthesis and properties of enantiomers of a quinolonecarboxylic acid class antibacterial agent, highlighting the significance of stereochemistry in medicinal chemistry (Rosen et al., 1988).

Mecanismo De Acción

Target of Action

It’s known that many compounds interact with specific proteins or enzymes in the body to exert their effects .

Mode of Action

Generally, compounds interact with their targets, leading to changes in the function of the target, which can result in therapeutic effects .

Biochemical Pathways

It’s known that many compounds can affect various biochemical pathways, leading to downstream effects that can be therapeutic or toxic .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound .

Result of Action

The effects of a compound at the molecular and cellular level often underlie its therapeutic or toxic effects .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can influence the action of a compound .

Propiedades

IUPAC Name |

(2S,4S)-4-ethylpyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-5-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKACOYRQMJGQP-GEMLJDPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(NC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@H](NC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2822010.png)

![Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B2822011.png)

![(Z)-8-(2-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2822015.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-fluorophenyl)amino)formamide](/img/structure/B2822019.png)

![Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate](/img/structure/B2822021.png)

![furan-2-yl-[4-(1H-indol-4-yl)piperazin-1-yl]methanone](/img/structure/B2822027.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2822029.png)